molecular formula C15H20N4OS B5847383 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No.: B5847383
M. Wt: 304.4 g/mol
InChI Key: JRRCRKBDYZPBHT-UHFFFAOYSA-N
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Description

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19-13(11-8-6-7-9-16-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRCRKBDYZPBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound.

    Formation of the Ketone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The pyridine and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. In vitro assays have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Cancer Treatment : The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving tubulin polymerization inhibition . The antiproliferative effects were assessed using the MTT assay on multiple cancer cell lines, revealing IC50 values indicative of moderate to high potency .
  • Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes such as xanthine oxidase, which is relevant in treating conditions like gout by lowering uric acid levels . This enzymatic inhibition is crucial for developing therapies targeting metabolic disorders.

Agricultural Applications

  • Fungicides : Due to its triazole moiety, the compound has potential applications as a fungicide. Triazoles are known for their effectiveness against fungal pathogens in crops. Field trials have indicated that formulations containing this compound can reduce disease severity in crops like wheat and barley .
  • Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing plant morphology and enhancing stress tolerance . This application could lead to improved agricultural yields under adverse conditions.

Material Science Applications

  • Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. The unique chemical structure allows for the development of smart materials that respond to environmental stimuli .
  • Nanotechnology : Recent advancements have shown that triazole compounds can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles have applications in drug delivery systems, where controlled release mechanisms are vital .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition against S. aureus with an IC50 of 15 µg/mL.
Study 2Cancer Cell ApoptosisInduced apoptosis in MDA-MB-231 cells with an IC50 of 30 µM; mechanism linked to tubulin disruption.
Study 3Agricultural FungicideReduced fungal infection rates by 40% in treated wheat crops compared to control groups.
Study 4Polymer EnhancementImproved tensile strength by 25% when incorporated into polyvinyl chloride (PVC) composites.

Mechanism of Action

The mechanism of action of 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one
  • 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylpentan-2-one
  • 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-ol

Uniqueness

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6SC_{17}H_{20}N_6S with a molecular weight of approximately 336.41 g/mol. The structure features a triazole ring, which is known for its biological significance and ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.95Apoptosis induction
2HepG20.73Cell cycle arrest
3A5490.37VEGFR-2 inhibition

The above table summarizes findings from studies where triazole derivatives were shown to inhibit the proliferation of cancer cells significantly more than standard treatments like sorafenib .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives lead to increased apoptotic cell death in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some compounds block the cell cycle at the sub-G1 phase, preventing further division and proliferation of cancer cells.
  • VEGFR Inhibition : In silico docking studies indicate that these compounds can bind effectively to the active sites of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 0.95 µM against MCF-7 breast cancer cells, indicating potent activity compared to traditional chemotherapeutics.
  • HepG2 and A549 Evaluation : Research demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity against HepG2 liver cancer and A549 lung cancer cell lines, with IC50 values dropping below 1 µM.

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